![molecular formula C9H13N3O5 B120496 2'-Deoxy-5-hydroxycytidine CAS No. 52278-77-0](/img/structure/B120496.png)
2'-Deoxy-5-hydroxycytidine
Overview
Description
2’-Deoxy-5-hydroxycytidine is a compound with the molecular formula C9H13N3O5 . It is a modified pyrimidine and is used to quantify DNA hydroxymethylation levels in biological samples . It is found in both neuronal cells and embryonic stem cells .
Synthesis Analysis
The synthesis of 2’-Deoxy-5-hydroxycytidine involves complex chemical reactions. Two major stable oxidation products of 2’-deoxycytidine are 2’-deoxy-5-hydroxycytidine (5-OHdC) and 2’-deoxy-5-hydroxyuridine (5-OHdU) . More research is needed to fully understand the synthesis process .Molecular Structure Analysis
The molecular structure of 2’-Deoxy-5-hydroxycytidine is complex. It has a molecular weight of 243.22 g/mol . The structure includes a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .Chemical Reactions Analysis
2’-Deoxy-5-hydroxycytidine is involved in various chemical reactions. It is a major stable oxidation product of 2’-deoxycytidine . It has been used to study the oxidation of DNA due to exposure to reactive oxygen species .Physical And Chemical Properties Analysis
2’-Deoxy-5-hydroxycytidine has several physical and chemical properties. It has a molecular weight of 243.22 g/mol . It has a density of 1.9±0.1 g/cm3, a boiling point of 536.1±60.0 °C at 760 mmHg, and a flash point of 278.0±32.9 °C .Scientific Research Applications
DNA Damage and Repair Studies
5-Hydroxy-2’-deoxycytidine (5-OHdC) is a significant marker and product of oxidative DNA damage . It serves as a substrate for DNA repair enzymes like Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase . Research involving 5-OHdC can provide insights into the mechanisms of DNA repair and the role of oxidative stress in mutagenesis.
Enzymatic Substrate Specificity
The compound is used to study the substrate specificity of various DNA repair enzymes. For instance, 5-OHdC is a known substrate for uracil DNA N-glycosylase, which is involved in the base excision repair pathway . This application is crucial for understanding enzyme functions and designing inhibitors for therapeutic purposes.
Mutagenesis Research
5-OHdC is incorporated into DNA in place of deoxycytidine by DNA polymerases, which can lead to mutations . It is used in mutagenesis research to understand how oxidative damage to nucleotides can result in genetic mutations, contributing to our knowledge of disease processes like cancer .
Biochemical Assays
In biochemical assays, 5-OHdC is utilized to monitor the fidelity of DNA polymerases and the efficiency of DNA repair enzymes . These assays are fundamental in drug discovery and development, especially in identifying compounds that can modulate these enzymes.
Cancer Research
5-OHdC levels are measured in cancer cells to understand the role of oxidative DNA damage in carcinogenesis . It is also used to develop chemosensors for the selective detection and quantification of modified nucleosides in cancer cells .
Antiviral Research
2’-Deoxy-5-hydroxycytidine has been studied for its potential use in treating human immunodeficiency virus (HIV). It inhibits HIV by targeting the enzyme reverse transcriptase and has shown reactivity with damaged DNA, which could be leveraged in antiviral therapies .
Molecular Biology Studies
The compound is used to investigate the sequence context-dependent mispairing during DNA synthesis. It helps in understanding the molecular basis of transition mutations and transversions that can occur due to oxidative damage .
Chemical Biology
In chemical biology, 5-OHdC is used to study the interactions between nucleic acids and proteins, particularly how oxidative modifications can affect these interactions . This research can lead to the development of new therapeutic strategies targeting protein-DNA interactions.
Mechanism of Action
Target of Action
5-Hydroxy-2’-deoxycytidine (5-OHdC) and its analogue 5-hydroxy-2’-deoxyuridine (5-OHdU) are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase (FPG). Additionally, 5-OHdU is a substrate for uracil DNA N-glycosylase . These enzymes play a crucial role in DNA repair and maintenance.
Mode of Action
The mode of action of 5-OHdC involves its interaction with the aforementioned enzymes. Endonuclease III removes 5-OHdC and 5-OHdU via a N-glycosylase/β-elimination reaction, FPG follows a N-glycosylase/β,δ-elimination reaction, and uracil N-glycosylase removes 5-OHdU by N-glycosylase action leaving behind an abasic site .
Biochemical Pathways
5-OHdC and 5-OHdU are major products of oxidative DNA damage with mutagenic potential . The biochemical pathways affected by 5-OHdC involve DNA repair mechanisms. The enzymes Escherichia coli endonuclease III, formamidopyrimidine DNA N-glycosylase, and uracil DNA N-glycosylase play a significant role in these pathways .
Result of Action
The primary result of 5-OHdC action is the repair of oxidative DNA damage. By serving as a substrate for DNA repair enzymes, 5-OHdC contributes to the maintenance of genomic integrity .
Action Environment
The action of 5-OHdC is influenced by the cellular environment, particularly the presence and activity of specific enzymes. Factors such as oxidative stress, which can increase the production of 5-OHdC, may also influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZJTNZSBMVFSU-UBKIQSJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966652 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2'-deoxycytidine | |
CAS RN |
52278-77-0 | |
Record name | 5-Hydroxy-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52278-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2'-deoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-DEOXY-5-HYDROXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JHE7FC4BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2'-deoxy-5-hydroxycytidine affect DNA replication and potentially contribute to mutations?
A1: Research suggests that 5-OHdC can be incorporated into DNA during replication by DNA polymerase, potentially acting as a premutagenic lesion. [, ] While 5-OHdCTP can be incorporated in place of dCTP and to a lesser extent dTTP, its presence in the DNA template leads to mispairing during replication. [] This mispairing varies depending on the surrounding DNA sequence context. For example, in one sequence context, dG was primarily incorporated opposite 5-OHdC, while in another, dC was predominantly incorporated. [] This sequence-dependent misincorporation suggests that 5-OHdC could lead to both C-->T transitions and C-->G transversions, potentially contributing to mutations. []
Q2: Can 2'-deoxy-5-hydroxycytidine be incorporated into DNA in the same way as canonical nucleotides?
A2: Research indicates that 5-OHdC can be incorporated into DNA, but not with the same fidelity as canonical nucleotides. Studies utilizing the Klenow fragment of Escherichia coli DNA polymerase I (lacking exonuclease activity) demonstrated that 5-OHdCTP can substitute for dCTP during DNA synthesis and, to a smaller extent, for dTTP. [] This suggests that DNA polymerase can recognize and utilize 5-OHdCTP as a substrate, albeit with a degree of infidelity.
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